molecular formula C9H10F3NS B13159443 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine

1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine

Cat. No.: B13159443
M. Wt: 221.24 g/mol
InChI Key: DTWKAEAIXLKPOH-UHFFFAOYSA-N
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Description

1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine is a primary amine featuring a phenyl ring substituted at the 3-position with a trifluoromethylsulfanyl (-SCF₃) group. Its molecular formula is C₉H₁₀F₃NS (MW = 221.25 g/mol) . The -SCF₃ group confers high lipophilicity and electron-withdrawing properties, making the compound relevant in medicinal chemistry for optimizing pharmacokinetic properties like metabolic stability and membrane permeability.

Properties

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

IUPAC Name

1-[3-(trifluoromethylsulfanyl)phenyl]ethanamine

InChI

InChI=1S/C9H10F3NS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3

InChI Key

DTWKAEAIXLKPOH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)SC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves the reaction of 3-(trifluoromethylthio)benzaldehyde with an amine source under specific conditions. One common method includes the use of reducing agents such as sodium borohydride to facilitate the reduction of the aldehyde group to an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine
  • Substituent Position : 2-position on phenyl ring.
  • Key Differences : The ortho-substitution may introduce steric hindrance, reducing rotational freedom and altering binding interactions compared to the para or meta isomers. Its molecular weight and formula (C₉H₁₀F₃NS, MW = 221.25) are identical to the target compound, but its physicochemical properties (e.g., solubility, melting point) likely differ due to crystal packing variations .
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine (QV-3449)
  • Substituent Position : 4-position on phenyl ring.
  • Key Differences : Para-substitution often enhances symmetry and may improve crystallinity. Biological activity could differ due to altered electronic effects (e.g., resonance stabilization) .

Functional Group Variations

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine
  • Substituent : -OCF₃ (trifluoromethoxy) instead of -SCF₃.
  • Key Differences : The -OCF₃ group is less lipophilic and a weaker electron-withdrawing group than -SCF₃. This may reduce metabolic stability but improve aqueous solubility .
2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride
  • Substituent : -CF₃ (trifluoromethyl) instead of -SCF₃.
  • Key Differences : The absence of sulfur reduces electron-withdrawing effects. The imidazole moiety introduces basicity, and the dihydrochloride salt enhances solubility (MW = ~393.3 g/mol with counterions) .

Complex Derivatives

N,N,N-Trimethyl-1-[4-(trifluoromethyl)phenyl]ethan-1-aminium trifluoromethanesulfonate (1i)
  • Structure : Quaternary ammonium salt with -CF₃ and trimethyl groups.
  • Key Differences : Enhanced water solubility due to ionic character. Used in catalysis or as ionic liquids rather than drug intermediates .
2-(morpholin-4-yl)-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine
  • Structure : Morpholine-substituted derivative with -SCF₃ at the para position.

Comparative Data Table

Compound Name Substituent Position Functional Group Molecular Weight (g/mol) Notable Properties/Applications
1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine 3- -SCF₃ 221.25 High lipophilicity, metabolic stability
1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine 2- -SCF₃ 221.25 Steric hindrance, altered binding
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine (QV-3449) 4- -SCF₃ 221.25 Improved crystallinity
1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine 3- -OCF₃ ~207.18 Lower lipophilicity, higher solubility
2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride 3- -CF₃, imidazole 393.30 Enhanced solubility (salt form)
N,N,N-Trimethyl-1-[4-(trifluoromethyl)phenyl]ethan-1-aminium triflate (1i) 4- -CF₃, quaternary ammonium 381.33 Ionic liquid applications

Biological Activity

1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine is a compound featuring both trifluoromethyl and sulfanyl functional groups, which confer unique chemical properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3SC_9H_{10}F_3S. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with biological targets. The sulfanyl group can participate in redox reactions, influencing the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Redox Reactions : The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, which may exhibit different biological properties compared to the parent compound.
  • Lipophilicity : The trifluoromethyl group increases hydrophobicity, facilitating interactions with hydrophobic regions of proteins and cell membranes.
  • Nucleophilic Substitution : The amine group can engage in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl and sulfanyl groups exhibit diverse biological activities, including:

  • Anticancer Activity : Several studies have reported that derivatives of this compound show significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated good antiproliferative activity against breast carcinoma (T47D) and colon carcinoma (HT-29) cells .
  • Antimicrobial Properties : The presence of the trifluoromethyl group has been associated with enhanced antibacterial activity. Compounds similar to this compound have shown selective activity against pathogens like Chlamydia, highlighting the importance of electron-withdrawing groups in enhancing efficacy .

Anticancer Activity

In a study evaluating the anticancer potential of various thiadiazole derivatives, one compound exhibited an IC50 value of 92.2 nM against HCT-116 colorectal carcinoma cells, demonstrating the potential for derivatives of this compound to serve as effective anticancer agents .

Antimicrobial Activity

Another study focused on the synthesis and evaluation of compounds based on this compound for their antichlamydial activity. Results indicated that derivatives containing the trifluoromethyl group had superior activity compared to those without it, suggesting that this substituent plays a critical role in enhancing antimicrobial properties .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target Organism/Cell Line IC50/Effectiveness Reference
AnticancerT47D (Breast Carcinoma)Significant
AnticancerHT-29 (Colon Carcinoma)Significant
AntimicrobialChlamydiaSuperior Activity

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